4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol
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Overview
Description
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol is a heterocyclic compound that features a pyrrolo[2,1-c][1,2,4]triazole core attached to a phenol group.
Preparation Methods
The synthesis of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the attachment of the phenol group .
Chemical Reactions Analysis
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Scientific Research Applications
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can prevent necroptosis and reduce inflammation and cell death in various disease models .
Comparison with Similar Compounds
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenol can be compared with other pyrrolo[2,1-c][1,2,4]triazole derivatives. Similar compounds include:
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline: This compound has an aniline group instead of a phenol group and may exhibit different chemical reactivity and biological activity.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds have been studied for their potential as necroptosis inhibitors and may share similar mechanisms of action.
The uniqueness of this compound lies in its specific structural features and the presence of the phenol group, which can influence its chemical reactivity and biological interactions .
Properties
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-9-5-3-8(4-6-9)11-13-12-10-2-1-7-14(10)11/h3-6,15H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHQHORDEKMEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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